Chondroitin Sulfate Potassium Salt (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chondroitin Sulfate Potassium Salt (Technical Grade) is a sulfated glycosaminoglycan composed of a chain of alternating sugars (N-acetylgalactosamine and glucuronic acid). It is commonly found in the cartilage of animals and is often used in dietary supplements and pharmaceuticals for its potential benefits in joint health and osteoarthritis treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chondroitin Sulfate Potassium Salt can be synthesized through various methods, including extraction from animal cartilage, microbial fermentation, and chemical synthesis. The extraction process typically involves enzymatic digestion of cartilage tissue using proteolytic enzymes like papain or trypsin, followed by purification steps such as precipitation and filtration .
Industrial Production Methods
Industrial production of Chondroitin Sulfate Potassium Salt often involves the use of bovine or shark cartilage as raw materials. The cartilage is first cleaned and ground into a fine powder. It is then subjected to enzymatic hydrolysis to break down the proteins and release the chondroitin sulfate. The resulting solution is purified through filtration, precipitation, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Chondroitin Sulfate Potassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its polyanionic nature, it can interact with metal ions such as calcium, magnesium, and strontium .
Common Reagents and Conditions
Common reagents used in the reactions involving Chondroitin Sulfate Potassium Salt include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosaminoglycan structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Chondroitin Sulfate Potassium Salt can lead to the formation of aldehyde or carboxyl groups, while reduction can result in the formation of alcohol groups .
Scientific Research Applications
Chondroitin Sulfate Potassium Salt has a wide range of scientific research applications, including:
Mechanism of Action
Chondroitin Sulfate Potassium Salt exerts its effects through various mechanisms. It interacts with proteins and receptors on the cell surface, influencing cell signaling pathways and modulating the activity of enzymes involved in cartilage metabolism. It also forms hydrated gels that provide mechanical support to tissues and facilitate the diffusion of nutrients and waste products .
Comparison with Similar Compounds
Similar Compounds
Hyaluronic Acid: Another glycosaminoglycan with similar applications in joint health and tissue engineering.
Glucosamine Sulfate: Often used in combination with Chondroitin Sulfate for joint health supplements.
Keratan Sulfate: Found in cartilage and cornea, with similar structural and functional properties.
Uniqueness
Chondroitin Sulfate Potassium Salt is unique due to its specific sulfation pattern and molecular weight, which influence its biological activity and therapeutic potential. Its ability to interact with a wide range of proteins and receptors makes it a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C17H28NO12S- |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[(1R,2S,3R,4S,5R)-4-acetamido-2-[(2R,3R,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-3-hydroxy-5-methylcyclohexyl]methyl sulfite |
InChI |
InChI=1S/C17H29NO12S/c1-6-4-8(5-28-31(25)26)13(10(20)9(6)18-7(2)19)29-17-12(22)11(21)14(27-3)15(30-17)16(23)24/h6,8-15,17,20-22H,4-5H2,1-3H3,(H,18,19)(H,23,24)(H,25,26)/p-1/t6-,8-,9+,10-,11-,12-,13+,14+,15+,17-/m1/s1 |
InChI Key |
LRXACSUWSYQDDR-HTRIBCHXSA-M |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@H]([C@H]1NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)OC)O)O)COS(=O)[O-] |
Canonical SMILES |
CC1CC(C(C(C1NC(=O)C)O)OC2C(C(C(C(O2)C(=O)O)OC)O)O)COS(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.